3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid is a complex organic compound that belongs to the class of amino acids modified with various functional groups. This compound features a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis as a protective group for amino acids. The presence of the nitrophenyl and carbamoyl groups suggests potential applications in medicinal chemistry, particularly in drug design and development.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid can be classified as an amino acid derivative due to its structure containing both amino and carboxylic acid functional groups. It is also categorized as a carbamate due to the presence of the carbamoyl moiety.
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid typically involves multi-step organic reactions. These may include:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. The use of solvents such as dimethylformamide or dichloromethane is common in these types of organic syntheses.
The molecular structure of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid can be described by its unique functional groups:
The structural formula can be represented with the following data:
The compound may undergo various chemical reactions typical for amino acids and their derivatives:
These reactions are often facilitated by catalysts or specific reagents that enhance yield and selectivity, such as using palladium on carbon for hydrogenation or lithium aluminum hydride for reductions.
The mechanism by which 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid exerts its effects—especially in biological contexts—can involve:
Further studies would be required to elucidate precise mechanisms, potentially involving molecular docking studies or in vitro assays.
Key physical properties include:
Chemical properties include:
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid has potential applications in:
This compound exemplifies the complexity and utility of amino acid derivatives in modern chemistry and pharmacology, highlighting its relevance across multiple scientific disciplines.
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-nitrophenyl)carbamoyl]propanoic acid relies critically on high-purity Fmoc-protected intermediates. The foundational building block Fmoc-4-nitro-L-phenylalanine (CAS: 95753-55-2; CID: 7016054) provides the nitroaromatic moiety and chiral backbone. Its molecular formula is C₂₄H₂₀N₂O₆, and it features orthogonal protection: the N-terminal Fmoc group (base-labile) and the C-terminal carboxylic acid [2] [10]. Modern industrial-scale production ensures >99% HPLC purity, minimizing chain-terminating impurities like acetic acid (<0.02%) or dipeptide byproducts from Lossen rearrangements during Fmoc installation [3]. The stereointegrity of this intermediate is paramount; enantiomeric purity exceeds 99.9% as verified by GC-MS, ensuring chiral fidelity during backbone assembly [3].
Table 1: Key Fmoc-Protected Intermediates
| Compound Name | CAS | Role | Molecular Formula |
|---|---|---|---|
| Fmoc-4-nitro-L-phenylalanine | 95753-55-2 | Nitroaromatic/chiral source | C₂₄H₂₀N₂O₆ |
| 3-((Fmoc)amino)-3-(4-nitrophenyl)propanoic acid | 273920-31-3 | Carboxy-activated precursor | C₂₄H₂₀N₂O₆ |
| (R)-3-((Fmoc)amino)-4-(4-nitrophenyl)butanoic acid | 269398-78-9 | Extended chain variant | C₂₅H₂₂N₂O₆ |
Regioselective carbamoylation at the para-position of the nitrophenyl group demands precise electronic and steric control. The electron-deficient nature of the 4-nitrophenyl ring facilitates nucleophilic aromatic substitution but risks bis-addition or ortho-isomer contamination. Key strategies include:
The propanoic acid backbone’s stereocenter necessitates asymmetric synthesis or chiral resolution. Fmoc chemistry’s inherent compatibility with tBu-protected chiral auxiliaries enables >99% enantiomeric excess. Critical approaches include:
The compound’s synthesis diverges significantly between solid-phase peptide synthesis (SPPS) and solution-phase routes:
Table 2: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Resin/Linker | Chlorotrityl resin (acid-cleavable) | Not applicable |
| Deprotection | 20% piperidine in DMF (Fmoc removal) | TFA or base (non-orthogonal risks) |
| Coupling Agents | HOBt/DIC in DMF | DCC/HOBt in THF |
| Yield (Linear) | 46–89% (pseudo-dilution effect) | 28–52% (purification bottlenecks) |
| Cyclization Ease | Facilitated by resin-bound pseudo-dilution | Challenged by intermolecular side reactions |
| Aspartimide Risk | Low (controlled base exposure) | High (prolonged base steps) |
Advantages of SPPS:
Solution-Phase Limitations:Macrocyclization of linear precursors fails with rigid heterocycles (e.g., Ustat A analogs), where steric constraints prevent ring closure. Solution-phase routes also exhibit lower yields (≤36%) for carbamoylpropanoate derivatives due to purification losses [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1